3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid
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Overview
Description
3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid is an organic compound with the molecular formula C10H7F2NO2 It is characterized by the presence of two fluorine atoms, a prop-2-yn-1-ylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzoic acid and propargylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., EDCI or DCC) to facilitate the coupling reaction between the carboxylic acid and the amine group.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The prop-2-yn-1-ylamino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to the formation of different amine or alcohol derivatives.
Scientific Research Applications
3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for studying biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-ylamino group can form covalent bonds with target proteins, leading to changes in their function. The fluorine atoms can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoic acid: Lacks the prop-2-yn-1-ylamino group, making it less versatile in chemical reactions.
4-[(Prop-2-yn-1-yl)amino]benzoic acid: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
3,5-Difluoro-4-aminobenzoic acid: Similar structure but without the prop-2-yn-1-yl group, leading to different chemical behavior.
Uniqueness
3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid is unique due to the combination of fluorine atoms and the prop-2-yn-1-ylamino group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-difluoro-4-(prop-2-ynylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-2-3-13-9-7(11)4-6(10(14)15)5-8(9)12/h1,4-5,13H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHPQNPRJKROBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=C(C=C1F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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